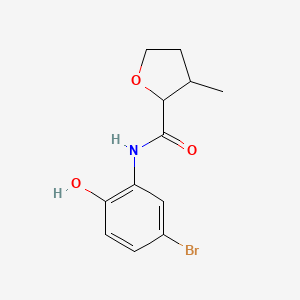
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide; hydrochloride, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. It has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 is a selective agonist of GPR40, a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Activation of GPR40 by this compound 837 leads to the release of insulin from pancreatic beta cells in a glucose-dependent manner. This mechanism of action is distinct from that of traditional insulin secretagogues, which stimulate insulin secretion regardless of glucose levels.
Biochemical and Physiological Effects:
This compound 837 has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These effects are thought to be mediated by the activation of GPR40 by this compound 837.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 in lab experiments is its high potency and selectivity for GPR40. This allows for precise modulation of insulin secretion from pancreatic beta cells. However, one limitation is that the hydrochloride salt of this compound 837 is hygroscopic and can absorb moisture from the air, which can affect its stability and purity.
Orientations Futures
There are several potential future directions for research on N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837. One area of interest is the development of more stable and potent analogs of this compound 837. Another area of interest is the investigation of the long-term effects of this compound 837 on glucose homeostasis and insulin sensitivity. Finally, the potential therapeutic applications of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 involves the reaction of 2,3-dimethyl-1-butene with sulfonamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound 837. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
Applications De Recherche Scientifique
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These findings suggest that this compound 837 may be a promising drug candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-4-5-6-14(12,13)11-7-9(10)8(2)3;/h4,8-9,11H,1,5-7,10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRRDYWQMJUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)CCC=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)

![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)
![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)